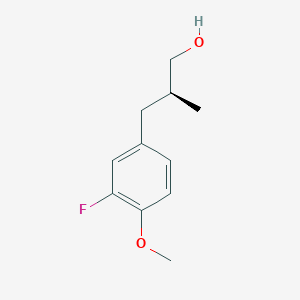
1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one is an organic compound with the molecular formula C19H16Cl2O. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with dichloro and phenylpropan-2-yl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one typically involves multiple steps, including the chlorination of naphthalene derivatives and subsequent alkylation reactions. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1,1-dichloro-6-(2-phenylpropan-2-yl)-1,2-dihydronaphthalen-2-one can be compared with other similar compounds, such as:
1,1-dichloro-2,2-diphenylethylene: This compound also contains dichloro and phenyl groups but differs in its structural arrangement.
1,1-dichloro-2-phenylpropane: Similar in containing dichloro and phenyl groups, but with a different carbon backbone.
6-(2-phenylpropan-2-yl)naphthalene: Lacks the dichloro groups, providing a basis for comparison in terms of reactivity and properties.
Properties
IUPAC Name |
1,1-dichloro-6-(2-phenylpropan-2-yl)naphthalen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O/c1-18(2,14-6-4-3-5-7-14)15-9-10-16-13(12-15)8-11-17(22)19(16,20)21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZTGULVHSALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)C(C(=O)C=C3)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2527427.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2527430.png)
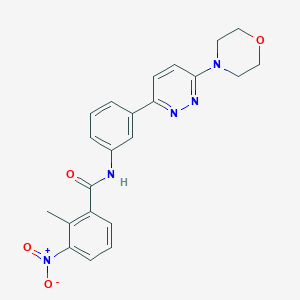
![(2R)-2-[(1-Methylindole-5-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2527435.png)
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2527436.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527438.png)
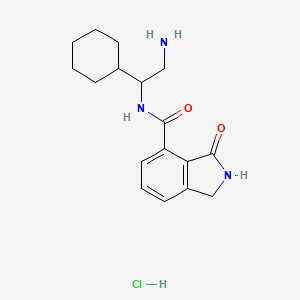
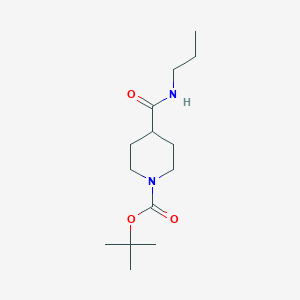

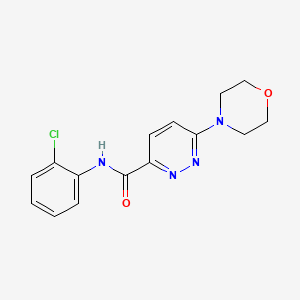
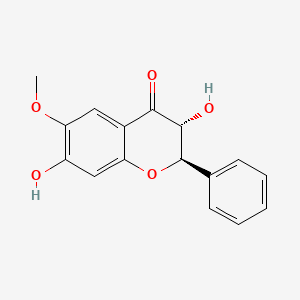
![ethyl 4-(2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2527446.png)
